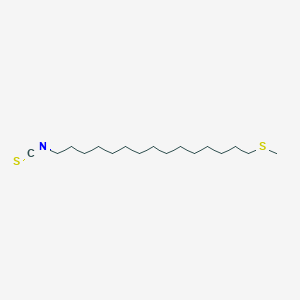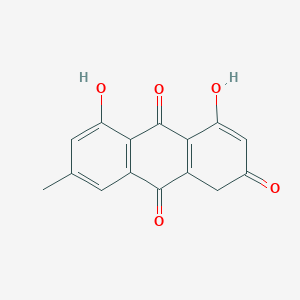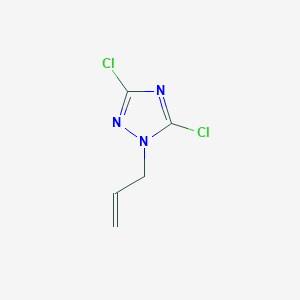![molecular formula C8H15NOS B14300032 4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL CAS No. 112605-15-9](/img/structure/B14300032.png)
4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL is an organic compound that features a unique combination of functional groups, including a dimethylamino group, a sulfanyl group, and an alkynyl alcohol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL can be achieved through a multi-step process. One common method involves the condensation of acetylene and acetone, promoted by either a base (Favorskii reaction) or Lewis acid catalysts . This reaction forms the core structure, which is then modified to introduce the dimethylamino and sulfanyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkynyl group to alkenyl or alkyl groups.
Substitution: The dimethylamino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbut-3-yn-2-ol: This compound shares the alkynyl alcohol structure but lacks the dimethylamino and sulfanyl groups.
Trimethylsilylacetylene: Used similarly in synthetic chemistry, but with a different protecting group.
Uniqueness
4-{[(Dimethylamino)methyl]sulfanyl}-2-methylbut-3-YN-2-OL is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and sulfanyl groups allows for versatile applications in various fields of research and industry.
Propriétés
Numéro CAS |
112605-15-9 |
|---|---|
Formule moléculaire |
C8H15NOS |
Poids moléculaire |
173.28 g/mol |
Nom IUPAC |
4-[(dimethylamino)methylsulfanyl]-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C8H15NOS/c1-8(2,10)5-6-11-7-9(3)4/h10H,7H2,1-4H3 |
Clé InChI |
IVOBUCNCNNQVGK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CSCN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(Z)-N-[(4-Cyanoanilino)(cyclooctylamino)methylidene]glycine](/img/structure/B14299952.png)



![4-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14299982.png)


![2-butyl-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B14299987.png)



![3-[(Dioctylamino)methyl]-1,2-dihydroxyanthracene-9,10-dione](/img/structure/B14300019.png)
